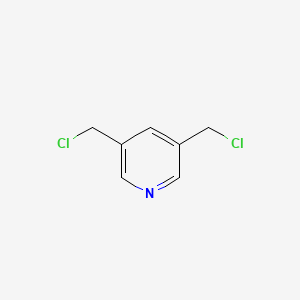

3,5-Bis(chloromethyl)pyridine

描述

Significance of Pyridine-Based Scaffolds in Molecular Design

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. semanticscholar.orgmdpi.comnih.govrsc.orgrsc.org Its presence in over 7000 drug molecules, including those approved by the FDA, underscores its importance. semanticscholar.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as weak basicity and increased aqueous solubility, which can enhance the pharmacological characteristics of a drug. mdpi.com Pyridine and its derivatives are found in a wide range of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. semanticscholar.orgrsc.org This prevalence in nature has inspired chemists to incorporate the pyridine moiety into synthetic molecules to achieve a variety of therapeutic effects, from antimicrobial and antiviral to anticancer and anti-inflammatory activities. mdpi.comnih.gov

Overview of Dihalomethylated Aromatic Systems as Versatile Synthetic Precursors

Dihalomethylated aromatic systems are highly valued in organic synthesis due to the reactivity of the halomethyl groups. These groups serve as excellent electrophilic sites, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, making them crucial intermediates in the construction of more complex molecules. The "halo" in dihalomethylated typically refers to chlorine or bromine, with chloromethyl groups being particularly common. The versatility of these precursors is evident in their use in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com

Specific Focus on 3,5-Bis(chloromethyl)pyridine: A Delineation of its Unique Positional Isomerism and Reactivity Profile

This compound is a specific isomer of a dihalomethylated pyridine that possesses a unique combination of structural features and reactivity. Its molecular formula is C₇H₇Cl₂N. nih.gov The symmetrical placement of the two chloromethyl groups at the 3 and 5 positions of the pyridine ring distinguishes it from other isomers, such as the 2,6- or 2,3-substituted variants. This substitution pattern influences the electronic distribution within the pyridine ring and the steric accessibility of the reactive sites.

The chloromethyl groups are electron-withdrawing, which activates the pyridine ring for certain types of reactions. The two reactive chloromethyl groups make it a bifunctional building block, capable of participating in double substitution reactions to form macrocycles and polymers. This has led to its use in the synthesis of complex structures like pyridinophanes. iucr.org The positional isomerism of lutidine (dimethylpyridine) derivatives, a related class of compounds, has been shown to significantly affect their physicochemical properties and applications. tandfonline.com For instance, 3,5-lutidine can act as a ligand to form complexes for cancer treatment. tandfonline.com Similarly, the specific arrangement of the chloromethyl groups in this compound dictates its reactivity and its utility in creating molecules with specific three-dimensional architectures.

The synthesis of this compound can be achieved through several routes. One common method is the chlorination of 3,5-lutidine using N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride. Another industrially relevant method involves the reaction of 3,5-bis(hydroxymethyl)pyridine with a chlorinating agent such as thionyl chloride. google.com This latter method is reported to produce high yields (around 97%) and high purity (>99%).

The reactivity of the chloromethyl groups allows this compound to serve as a precursor for a variety of derivatives. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| CAS Number | 41711-38-0 |

| Appearance | Colorless liquid |

| Boiling Point | 291.878 °C at 760 mmHg |

| Density | 1.275 g/cm³ |

| Refractive Index | 1.548 |

| Flash Point | 158.065 °C |

Data sourced from various chemical suppliers and databases. guidechem.comnih.gov

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Reagents | Solvent | Typical Yield | Purity |

|---|---|---|---|---|---|

| Chlorination of 3,5-Lutidine | 3,5-Lutidine | N-Chlorosuccinimide (NCS) | Carbon tetrachloride | 70-85% | >95% |

| Chlorination of 3,5-Bis(hydroxymethyl)pyridine | 3,5-Bis(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | Toluene (B28343) | ~97% | >99% |

This table summarizes common laboratory-scale synthetic routes.

属性

IUPAC Name |

3,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACBKSGGBYXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542884 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41711-38-0 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Bis Chloromethyl Pyridine

Direct Halogenation Approaches

Direct halogenation methods provide a route to 3,5-bis(chloromethyl)pyridine, primarily from the precursor 3,5-lutidine (3,5-dimethylpyridine). wikipedia.org These approaches involve the direct conversion of the methyl groups into chloromethyl groups.

Radical chlorination of the methyl groups of 3,5-lutidine is a primary method for synthesizing this compound. This process typically involves reacting the substrate with a chlorinating agent, such as elemental chlorine, under conditions that promote the formation of free radicals.

The efficiency and selectivity of radical chlorination are highly dependent on the reaction conditions. Temperature is a critical factor, as higher temperatures increase the reaction rate but can also lead to over-chlorination and other side reactions. The choice of solvent is also crucial; inert solvents like carbon tetrachloride or chloroform (B151607) are often used to dissolve the reactants and facilitate the reaction. google.com The reaction is initiated by heat or, more commonly, by a radical initiator that decomposes to form free radicals, which then propagate the chlorination chain reaction.

Table 1: Illustrative Conditions for Radical Side-Chain Chlorination of Alkylpyridines

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Initiator | Product | Yield (%) |

| 2-Picoline | Chlorine (Cl₂) | CCl₄ | 60 | Thermal | 2-(Chloromethyl)pyridine | 64 |

| 2,6-Lutidine | Chlorine (Cl₂) | CCl₄ | 60 | Thermal | 6-Methyl-2-(chloromethyl)pyridine | 57 |

| 2,4,6-Collidine | Chlorine (Cl₂) | CCl₄ | 60 | Thermal | 4,6-Dimethyl-2-(chloromethyl)pyridine | 60 |

This table presents data for analogous radical chlorination reactions to illustrate typical conditions and outcomes. Data derived from patent literature describing similar transformations. google.com

A significant challenge in the radical chlorination of 3,5-lutidine is preventing over-chlorination, which leads to the formation of 3,5-bis(dichloromethyl)pyridine and 3,5-bis(trichloromethyl)pyridine. Controlling the stoichiometry of the chlorinating agent is a key strategy to minimize these undesired products. google.com Gradually adding the chlorinating agent to the reaction mixture can help maintain a low concentration, favoring monochlorination of each methyl group. Post-halogenation side reactions can also occur, particularly at elevated temperatures. The use of an inorganic hydrogen chloride binding agent, such as sodium carbonate, can help neutralize the HCl byproduct and improve the stability of the product. google.com

To enhance the yield of this compound, precise control over reaction parameters is essential. Operating at the optimal temperature range, typically between 40 and 80°C for similar processes, can balance reaction rate with selectivity. google.com The use of a slight excess of the chlorinating agent may be necessary to ensure complete conversion of the starting material, but this must be carefully managed to avoid excessive formation of polychlorinated byproducts. Efficient stirring is also important to ensure homogeneity and consistent reaction conditions throughout the mixture.

N-Chlorosuccinimide (NCS) serves as an alternative chlorinating agent, often providing milder reaction conditions compared to elemental chlorine. thieme-connect.comresearcher.life While NCS is frequently used for electrophilic chlorination on electron-rich aromatic rings, it can also be employed for side-chain chlorination under radical conditions. wikipedia.orgorganic-chemistry.org This typically requires the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and initiation via UV light or heat. The use of NCS can offer improved selectivity for monochlorination and is considered a more environmentally benign reagent than sources like sulfuryl chloride. thieme-connect.com The reaction conditions, including solvent and temperature, must be optimized to favor the radical pathway for side-chain halogenation over potential ring halogenation. thieme-connect.comtcichemicals.com

Table 2: General Conditions for NCS Chlorination

| Substrate Type | Reagent | Solvent | Temperature (°C) | Outcome |

| Electron-rich Pyridines | NCS | Acetonitrile (MeCN) | 75 | Ring Chlorination |

| Pyridines with Electron-donating groups | NCS | Acetonitrile (MeCN) | 75 | Ring Chlorination |

This table summarizes typical conditions for NCS-mediated chlorination of the pyridine (B92270) ring itself, as reported in the literature. Side-chain chlorination requires radical initiators and conditions that favor this pathway. thieme-connect.com

Direct chloromethylation of the pyridine ring via an electrophilic substitution mechanism, such as a Friedel-Crafts reaction, is generally not feasible. The pyridine ring is electron-deficient, and the nitrogen atom readily coordinates with Lewis acids. nih.govresearchgate.net This coordination further deactivates the ring towards electrophilic attack. Therefore, direct Lewis acid-catalyzed introduction of chloromethyl groups onto an unsubstituted pyridine core to produce this compound is not a standard synthetic route. Alternative multi-step strategies, such as starting with 3,5-bis(hydroxymethyl)pyridine and converting the hydroxyl groups to chlorides using agents like thionyl chloride or phosphorus oxychloride, are more common for functionalizing the pre-formed pyridine skeleton in this manner. nih.govgoogle.com

Lewis Acid-Catalyzed Chloromethylation via Electrophilic Substitution

Utilization of Chloromethyl Methyl Ether

The direct chloromethylation of the pyridine ring can be achieved using potent electrophilic reagents. One such method involves the use of chloromethyl methyl ether (CMME). This approach introduces chloromethyl groups directly onto the pyridine nucleus.

Recent advancements in the generation of CMME have focused on safety and efficiency. One preferred method involves the exchange reaction between dimethoxymethane (B151124) and a halide donor, such as acetyl chloride, catalyzed by a protic acid. orgsyn.org This in-situ generation minimizes the handling of the highly carcinogenic bis(chloromethyl) ether, a potential byproduct in older synthetic preparations. orgsyn.org

Role of Lewis Acid Catalysts (e.g., ZnCl₂)

To facilitate the electrophilic substitution of the pyridine ring, Lewis acid catalysts are often employed. Zinc(II) salts, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), have been shown to be highly effective catalysts for the reaction between acetals and acid halides to generate haloalkyl ethers. orgsyn.orgorganic-chemistry.org These catalysts enhance the electrophilicity of the chloromethylating agent, enabling the reaction to proceed under milder conditions and with greater efficiency. organic-chemistry.org The catalytic amount required is typically low, around 0.01 mol %, and the reaction can achieve near-quantitative yields. organic-chemistry.org

| Catalyst | Reactants | Conditions | Yield | Reference |

| ZnBr₂ | Dimethoxymethane, Acetyl chloride | Toluene (B28343), 2-3 h | High | orgsyn.org |

| Zn(II) salts | Acetals, Acid halides | 1-4 h, 0.01 mol % catalyst | Near-quantitative | organic-chemistry.org |

This table summarizes the catalytic conditions for the generation of chloromethyl methyl ether.

Multi-Step Synthetic Routes

Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available pyridine derivatives. These routes offer greater control over regioselectivity and can be adapted to introduce various substituents.

Derivatization from Dicarboxylic Acids

One versatile multi-step approach begins with pyridine-3,5-dicarboxylic acid. This dicarboxylic acid can be converted to its corresponding diester, for example, the dimethyl ester. The ester groups can then be reduced to hydroxymethyl groups, which are subsequently chlorinated. A related patent describes the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid compound to yield the corresponding 5-chloromethyl derivative, showcasing a similar transformation on a substituted pyridine core. google.com

Hydroxymethyl Intermediates Pathway: Oxidation and Subsequent Chlorination

A common and reliable strategy involves the creation of hydroxymethyl intermediates, which are then converted to the desired chloromethyl groups. This pathway typically involves the oxidation of methyl groups on the pyridine ring, followed by chlorination of the resulting hydroxyl groups.

Conversion of Methylpyridine Derivatives to Hydroxymethyl Analogs

The synthesis often starts with a commercially available dimethylpyridine, such as 3,5-dimethylpyridine. The methyl groups can be oxidized to hydroxymethyl groups. While direct oxidation can be challenging, alternative methods involve functional group manipulation. For instance, a process for preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine involves the reduction of a 2-alkoxycarbonyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). google.com Although this example pertains to a different isomer, the fundamental transformation of a methyl or carboxyl group to a hydroxymethyl group is a key step in these synthetic routes.

Chlorination of Hydroxymethyl Pyridines using Thionyl Chloride

The final step in this pathway is the chlorination of the di-hydroxymethyl pyridine intermediate. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. google.comgoogle.com The reaction is typically carried out in a suitable solvent, and in some cases, the presence of a base like pyridine can be used to neutralize the HCl gas generated during the reaction. google.comresearchgate.net The reaction of 3-hydroxymethyl pyridine with thionyl chloride, often in excess, has been shown to produce 3-chloromethyl pyridine hydrochloride in high yields. google.com This method is adaptable for the synthesis of the 3,5-bis(chloromethyl) derivative from the corresponding 3,5-bis(hydroxymethyl)pyridine. The reaction conditions, such as temperature and solvent, can be optimized to ensure complete conversion and high purity of the final product. google.com

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Hydroxymethyl pyridine | Thionyl chloride | 3-Chloromethyl pyridine hydrochloride | >99% | google.com |

| 3,5-Dimethyl-4-methoxy-2-hydroxymethylpyridine | Thionyl chloride | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | Good | google.com |

This table illustrates the chlorination of hydroxymethyl pyridine derivatives using thionyl chloride.

Considerations for Precursor Stability and Handling in Synthesis

The primary precursor for the synthesis of this compound is typically 3,5-pyridinedimethanol. This diol serves as a stable starting material that can be converted to the target compound through chlorination. While 3,5-pyridinedimethanol itself is a manageable chemical intermediate, the critical considerations for stability and handling arise during its conversion, which involves reactive and potentially hazardous chlorinating agents.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). The handling of thionyl chloride and the stability of the reaction mixture are of paramount importance for both safety and process efficiency. Studies on the synthesis of structurally related compounds, such as 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, have highlighted significant safety concerns that are directly applicable to the synthesis of the 3,5-isomer. acs.orgresearchgate.net

Key handling considerations include:

Reagent Reactivity: Thionyl chloride reacts exothermically with the hydroxyl groups of 3,5-pyridinedimethanol. This requires careful control of the addition rate and reaction temperature to prevent thermal runaways.

Solvent Compatibility: The choice of solvent is crucial. For instance, the use of thionyl chloride in methyl tert-butyl ether (MTBE) has been identified as particularly hazardous. acs.orgresearchgate.net This combination can lead to solvent decomposition in the presence of the HCl byproduct, resulting in the rapid outgassing of large volumes of isobutylene, which poses a significant risk of over-pressurization in a sealed reactor. researchgate.net

Byproduct Management: The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts. Proper ventilation and scrubbing systems are essential to manage these corrosive and toxic gases safely.

Catalyst Handling: In some protocols, a catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the chlorination. While effective, the interaction between thionyl chloride and DMF can form unstable intermediates, necessitating strict temperature control.

To mitigate these risks, process safety evaluations using techniques like reaction calorimetry are employed to understand the thermal profile of the reaction and identify potentially hazardous incompatibilities before scaling up the synthesis. acs.orgresearchgate.net The development of protocols using alternative solvents, such as toluene, has been shown to provide a safer and more controllable reaction environment for scale-up operations. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Scalability

The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages concerning efficiency, cost, and scalability. The most prominent route involves the direct chlorination of a stable precursor. A comparative analysis of the primary synthetic strategies reveals critical factors for laboratory and industrial-scale production.

The most widely reported method is the chlorination of 3,5-pyridinedimethanol using a chlorinating agent like thionyl chloride. This method is often favored for its high efficiency and the high purity of the resulting product. An alternative conceptual approach, applied to other pyridine derivatives, involves the chlorination of the corresponding lutidine (3,5-dimethylpyridine) using reagents such as N-chlorosuccinimide (NCS).

Below is a comparative analysis of these synthetic approaches.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Synthetic Method | Precursor | Key Reagents | Reported Yield | Scalability Considerations |

|---|---|---|---|---|

| Chlorination of Diol | 3,5-Pyridinedimethanol | Thionyl chloride (SOCl₂) | High (~97%) | This method is scalable but requires stringent safety protocols. acs.orgresearchgate.net The use of thionyl chloride as a solvent is not recommended for large-scale production due to safety and disposal issues. researchgate.net A process using toluene as a solvent has been developed as a safer, environmentally acceptable, and scalable alternative. acs.orgresearchgate.net |

| Chlorination of Lutidine | 3,5-Lutidine | N-chlorosuccinimide (NCS) | Variable | This route avoids the use of thionyl chloride but may require photochemical or radical initiation. Control of the reaction to prevent over-chlorination or the formation of mono-chlorinated byproducts can be challenging, potentially complicating purification on a large scale. |

From a scalability perspective, the chlorination of 3,5-pyridinedimethanol has undergone significant process development. Initial lab-scale syntheses that used thionyl chloride as both the reagent and solvent were found to be unsuitable for large-scale production due to environmental and safety hazards. acs.orgresearchgate.net Reaction calorimetry studies were instrumental in developing a safer, more robust process. By replacing hazardous solvents like MTBE with toluene and using a catalytic amount of DMF, a process was developed that could be safely scaled to produce multi-kilogram quantities of material. acs.orgresearchgate.net This refined process is not only safer but also more economical and environmentally acceptable, which are critical factors for industrial application. researchgate.net

For related compounds, such as 2-chloro-5-chloromethyl pyridine, industrial syntheses have been developed that involve a one-step vapor-phase chlorination of 3-methylpyridine (B133936) over a supported palladium chloride catalyst. patsnap.com While not directly applicable to the 3,5-bis(chloromethyl) isomer, this highlights a trend towards developing continuous, catalytic processes for pyridine derivatives to reduce waste and lower production costs. patsnap.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₇Cl₂N |

| 3,5-Pyridinedimethanol | C₇H₉NO₂ |

| Thionyl chloride | SOCl₂ |

| N-chlorosuccinimide | C₄H₄ClNO₂ |

| 3,5-Lutidine (3,5-Dimethylpyridine) | C₇H₉N |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O |

| Toluene | C₇H₈ |

| N,N-dimethylformamide (DMF) | C₃H₇NO |

| Hydrogen chloride | HCl |

| Sulfur dioxide | SO₂ |

| 2,3-bis(chloromethyl)pyridine hydrochloride | C₇H₈Cl₃N |

| 3-methylpyridine (3-Picoline) | C₆H₇N |

| 2-chloro-5-chloromethyl pyridine | C₆H₅Cl₂N |

Elucidating the Reactivity Profile of 3,5 Bis Chloromethyl Pyridine

Nucleophilic Substitution Pathways

The primary mode of reactivity for 3,5-bis(chloromethyl)pyridine involves the displacement of the chloride ions by a diverse range of nucleophiles. The chloromethyl groups are excellent electrophiles, readily participating in SN2 reactions. This bifunctionality allows for double substitution, which is instrumental in the synthesis of macrocycles and polymers.

Reactions with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a common method for introducing nitrogen-containing functionalities. Both primary and secondary amines can act as effective nucleophiles, leading to the corresponding di-substituted amino compounds. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction. researchgate.net

The general mechanism involves the lone pair of the amine attacking the electrophilic carbon of the chloromethyl group, displacing the chloride ion. libretexts.org Because the initial product, a primary or secondary amine, can be further alkylated, careful control of reaction conditions is sometimes necessary to avoid the formation of quaternary ammonium (B1175870) salts. libretexts.org The Gabriel synthesis, using a phthalimide (B116566) salt as the nucleophile, offers a classic alternative to prevent over-alkylation and cleanly produce primary amines after a hydrolysis step. libretexts.org

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Primary Amine (general) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 3,5-Bis((alkylamino)methyl)pyridine | nih.gov |

| Secondary Amine (general) | Base (e.g., Et₃N), Solvent (e.g., THF) | 3,5-Bis((dialkylamino)methyl)pyridine | researchgate.net |

| Phthalimide Potassium Salt | Solvent (e.g., DMF), followed by hydrolysis | 3,5-Bis(aminomethyl)pyridine (B1290415) | libretexts.org |

Reactions with Thiol and Alcohol Nucleophiles

Similar to amines, thiols and alcohols, particularly in their deprotonated forms (thiolates and alkoxides), are potent nucleophiles for substitution reactions with this compound.

Thiolates readily displace the chloride to form stable thioether linkages. These reactions are often fast and efficient, yielding bis-thioether pyridine (B92270) derivatives. Reactions involving thiols, such as 1,3-benzothiazole-2-thiol, can proceed stepwise, highlighting the ability to potentially control the degree of substitution. mdpi.com

Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides, react to form bis-ether derivatives. The activation of alcohols is often necessary to enhance their nucleophilicity, for instance, by using a base to form the more reactive alkoxide ion. echemi.com

Table 2: Examples of Nucleophilic Substitution with Thiol and Alcohol Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiol (general) | Base (e.g., NaH), Solvent (e.g., DMF) | 3,5-Bis((alkylthio)methyl)pyridine | scholaris.ca |

| Alcohol (general) | Base (e.g., NaH), Solvent (e.g., THF) | 3,5-Bis((alkoxy)methyl)pyridine | researchgate.net |

| Phenol (general) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3,5-Bis((phenoxy)methyl)pyridine | researchgate.net |

Regioselectivity and Stereochemical Control in Substitution Reactions

Due to the symmetrical nature of this compound, regioselectivity is not a concern when both chloromethyl groups are substituted with the same nucleophile. However, achieving mono-substitution requires careful control over stoichiometry and reaction conditions, such as using a sub-stoichiometric amount of the nucleophile.

Stereochemical considerations become important when the nucleophile or the resulting product is chiral. The substitution reaction at the benzylic carbon proceeds via a standard SN2 mechanism, which results in the inversion of stereochemistry if the carbon were a stereocenter. In the case of this compound reacting with a chiral nucleophile, a pair of diastereomers would be formed. The presence of a base like pyridine can influence the stereochemical outcome in reactions of alcohols with reagents like thionyl chloride by altering the mechanism from SNi (retention) to SN2 (inversion). masterorganicchemistry.com

Oxidation and Reduction Transformations

Selective Oxidation to Carboxylic Acid Derivatives

The chloromethyl groups of this compound can be oxidized to the corresponding carboxylic acids. This transformation converts the compound into pyridine-3,5-dicarboxylic acid, a valuable ligand in coordination chemistry and a precursor for various other functionalized pyridines. rsc.orghmdb.ca

Strong oxidizing agents are typically required for this conversion. The reaction proceeds by oxidizing the benzylic carbons to the +3 oxidation state of the carboxylic acid. This transformation is a powerful tool for introducing carboxyl groups onto the pyridine scaffold.

Table 3: Example of Oxidation Reaction

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Strong Oxidizing Agent (e.g., KMnO₄ or HNO₃) | Pyridine-3,5-dicarboxylic acid | rsc.orghmdb.ca |

Reductive Conversion to Methylpyridine Species

The chloromethyl groups can be reduced back to methyl groups, a process known as hydrodehalogenation. This reaction effectively converts this compound into 3,5-lutidine (3,5-dimethylpyridine). wikipedia.org This transformation is typically achieved using a reducing agent, often with a catalyst. Common methods include catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or using hydride reagents. This reductive pathway provides a synthetic route to 3,5-lutidine from a more functionalized precursor. wikipedia.org

Table 4: Example of Reduction Reaction

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Reducing Agent (e.g., H₂, Pd/C) | 3,5-Lutidine | wikipedia.org |

Metal-Mediated and Organometallic Reactions

The chloromethyl groups in this compound are excellent electrophilic sites, making them susceptible to a variety of metal-mediated and organometallic reactions. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, thus expanding the molecular complexity of the pyridine scaffold.

Lithiation of benzylic halides, such as the chloromethyl groups in this compound, can be a challenging endeavor due to the propensity for Wurtz-type homocoupling of the resulting organolithium intermediates. semanticscholar.org To circumvent this, Barbier-type conditions, where the lithiation is performed in the presence of an electrophile at low temperatures, are often employed. semanticscholar.org

A significant advancement in this area is the use of electron-transfer catalysts, such as 4,4’-di-tert-butylbiphenyl (DTBB), in conjunction with lithium metal. This methodology has been successfully applied to the related isomer, 2,6-bis(chloromethyl)pyridine (B1207206), to generate the corresponding di-lithiated intermediate, which can then react with various carbonyl compounds to form diols in moderate yields. semanticscholar.org The reaction is typically carried out at very low temperatures (e.g., -90°C) in a solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions. semanticscholar.org The DTBB catalyst facilitates the transfer of electrons from the lithium metal to the chlorinated substrate, leading to the formation of the organolithium species. semanticscholar.org Although the yields can be moderate, this method is advantageous due to the clean reaction profiles and the ease of purification of the products. semanticscholar.org

The proposed mechanism for the DTBB-catalyzed lithiation involves the formation of a radical anion of DTBB, which then transfers an electron to the chloromethyl group, leading to the expulsion of a chloride ion and the formation of a pyridylmethyl radical. A second electron transfer from another DTBB radical anion generates the pyridylmethyl anion, the organolithium intermediate. The catalytic cycle is regenerated by the reaction of the neutral DTBB with lithium metal.

Table 1: Examples of DTBB-Catalyzed Lithiation of 2,6-Bis(chloromethyl)pyridine with Carbonyl Compounds. semanticscholar.org

| Electrophile (Carbonyl Compound) | Product (Diol) | Yield (%) |

| Isobutyraldehyde | 2,6-Bis(1-hydroxy-2-methylpropyl)pyridine | 45 |

| Pivalaldehyde | 2,6-Bis(1-hydroxy-2,2-dimethylpropyl)pyridine | 42 |

| Acetone | 2,6-Bis(2-hydroxyprop-2-yl)pyridine | 51 |

| Diethyl ketone | 2,6-Bis(3-hydroxy-pent-3-yl)pyridine | 48 |

| Cyclopentanone | 2,6-Bis(1-hydroxycyclopentyl)pyridine | 55 |

| Cyclohexanone | 2,6-Bis(1-hydroxycyclohexyl)pyridine | 53 |

Note: The data presented is for the 2,6-isomer, but a similar reactivity pattern is expected for the 3,5-isomer.

The chloromethyl groups of this compound can also be activated to participate in radical coupling reactions. Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and this approach is applicable to the homocoupling of benzylic chlorides. acs.org In a cooperative catalytic system, a zirconocene (B1252598) catalyst and a photoredox catalyst can be employed to promote the C-Cl bond cleavage in benzyl (B1604629) chlorides, leading to the formation of benzyl radicals. acs.org These radicals then undergo bimolecular coupling to yield the desired homocoupled product. acs.org

This methodology has been shown to be tolerant of a wide range of functional groups and has been applied to the synthesis of various bibenzyls. acs.org Mechanistic investigations suggest a key role for a hydrosilane additive in the catalytic cycle. acs.org The reaction is initiated by the photoexcitation of the photoredox catalyst, which then engages in a single-electron transfer process with the benzylic chloride to generate a benzylic radical.

While the chloromethyl groups are the primary sites of reactivity for many transformations, the pyridine ring itself can be functionalized using cross-coupling methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in modern organic synthesis for the formation of C-C bonds. nih.govrsc.org These reactions typically involve the coupling of a halide or pseudohalide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov

For pyridine-containing substrates, the efficiency of the cross-coupling reaction can be influenced by the nature and position of the leaving group, as well as the electronic properties of the pyridine ring. researchgate.net While direct Suzuki-Miyaura coupling of this compound has not been extensively reported, the principles can be applied to related dihalopyridines. For instance, the site-selectivity of coupling in dihalogenated heteroarenes can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org In many cases, oxidative addition of the palladium catalyst to the more electron-deficient C-X bond is favored. researchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling of Halopyridines.

| Component | Example |

| Halopyridine | 3,5-Dibromopyridine |

| Boronic Acid/Ester | Phenylboronic acid |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, DMF, Water |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. This involves identifying key intermediates and studying the kinetics of the elementary steps.

The identification of reaction intermediates provides a snapshot of the reaction pathway. In the context of photoredox-catalyzed couplings of aryl chlorides, mechanistic studies have revealed the involvement of radical anion intermediates. nih.govamazonaws.comalbany.eduacs.org These species can be generated in situ and can participate in parallel reduction pathways to enable the coupling of challenging substrates. nih.govamazonaws.comalbany.eduacs.org

In Suzuki-Miyaura reactions involving bromopyridines, transient intermediates in the transmetalation step have been identified using NMR spectroscopy and supported by DFT calculations. researchgate.net These studies suggest the formation of a palladium complex containing a boronate ligand coordinated to the metal center through an oxygen atom. researchgate.net The general catalytic cycle for a Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov

For lithiation reactions, the key intermediates are the organolithium species. In the case of directed lithiation of substituted pyridines, these intermediates are generated in situ at low temperatures and then trapped with an electrophile. clockss.org

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For Suzuki-Miyaura reactions using ligandless palladium nanoparticles, kinetic studies have been conducted to understand the influence of catalyst loading, reactant concentrations, and temperature on the reaction rate. mdpi.com Such studies are often complicated by the presence of multiple forms of the palladium catalyst (e.g., dissolved complexes, nanoparticles) and the potential for both homogeneous and heterogeneous catalytic pathways. mdpi.com

In the context of lithiation reactions, kinetic and product distribution studies of naphthalene-catalyzed lithiation of chlorinated precursors have suggested the involvement of a naphthalene (B1677914) dianion as a highly active electron carrier in the chlorine-lithium exchange process. researchgate.net The rate of lithiation can be influenced by factors such as the substrate, the electron-transfer catalyst, the temperature, and the solvent.

Theoretical Support for Proposed Mechanisms

Theoretical and computational chemistry offers a powerful lens through which the reactivity of molecules like this compound can be understood at a molecular level. While specific detailed theoretical studies on the reaction mechanisms of this compound are not extensively available in the public domain, the principles of computational analysis applied to analogous pyridine derivatives provide a robust framework for understanding its reactivity. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating reaction pathways, determining the geometries of transition states, and calculating the activation energies that govern the kinetics of these reactions.

The primary reaction mechanism for this compound is nucleophilic substitution at the benzylic carbons of the chloromethyl groups. Theoretical models can predict the feasibility of such reactions and provide quantitative data to support proposed mechanisms. Key areas of investigation include the analysis of the molecule's electronic structure, the energetics of the reaction pathway, and the influence of the pyridine ring on the reactivity of the chloromethyl substituents.

Molecular Orbital Analysis

A fundamental aspect of theoretical analysis is the examination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting the molecule's reactivity. For a nucleophilic attack, the LUMO of the electrophile, in this case, this compound, is of particular interest. Computational studies on related chloromethylated pyridines indicate that the LUMO is typically localized on the σ* anti-bonding orbitals of the C-Cl bonds. This localization makes these bonds susceptible to nucleophilic attack.

The energy gap between the HOMO of a nucleophile and the LUMO of this compound is a key determinant of the reaction rate. A smaller energy gap generally corresponds to a more facile reaction. Theoretical calculations can provide precise energy values for these orbitals, allowing for a comparative assessment of reactivity with different nucleophiles.

Transition State Theory and Activation Energy

Computational chemistry allows for the mapping of the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. Along this pathway, the transition state represents the point of highest energy, and the energy difference between the reactants and the transition state is the activation energy (ΔE‡).

For the nucleophilic substitution of this compound, the reaction would likely proceed through a concerted SN2 mechanism. Theoretical calculations can model the geometry of the SN2 transition state, where the nucleophile is partially bonded to the carbon atom while the chloride ion is partially detached. Key parameters that can be calculated for this transition state include bond lengths, bond angles, and vibrational frequencies.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data that a theoretical study on the SN2 reaction of this compound with a generic nucleophile (Nu-) would provide, the following interactive data tables are presented. These are based on typical values observed for similar reactions and are for illustrative purposes only.

Table 1: Calculated Energies for a Hypothetical SN2 Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Nu---CH2-Py-CH2Cl---Cl]- | +15.5 |

| Products | 3-(Nucleophilomethyl)-5-(chloromethyl)pyridine + Cl- | -10.2 |

Note: These values are hypothetical and serve to illustrate the outputs of a computational study.

Table 2: Key Geometric Parameters of a Hypothetical SN2 Transition State

| Parameter | Description | Value (Å) |

| C-Nu Bond Length | Distance between the incoming nucleophile and the carbon atom. | 2.15 |

| C-Cl Bond Length | Distance between the carbon atom and the leaving chloride. | 2.25 |

Note: These values are hypothetical and represent a typical trigonal bipyramidal transition state geometry.

The electron-withdrawing nature of the pyridine ring, particularly with the nitrogen atom at the meta position relative to the chloromethyl groups, is expected to have a significant influence on the reactivity. Theoretical models can quantify this effect by calculating the partial atomic charges on the atoms of the chloromethyl groups and the pyridine ring. This analysis can reveal the extent of electronic activation at the reaction centers.

Applications in Advanced Organic Synthesis

A Versatile Building Block in the Synthesis of Functionalized Heterocycles

The presence of two electrophilic chloromethyl groups on the pyridine (B92270) ring allows for a range of nucleophilic substitution reactions, making 3,5-Bis(chloromethyl)pyridine an ideal starting material for creating more elaborate heterocyclic systems.

Preparation of Substituted Pyridine Derivatives

The fundamental reactivity of this compound lies in its ability to react with a wide variety of nucleophiles. This reactivity allows for the introduction of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to a vast number of substituted pyridine derivatives. mdpi.com The bifunctionality of this compound is particularly useful in the synthesis of macrocycles and polymers. For instance, its reaction with ditopic nucleophiles can lead to the formation of complex structures like pyridinophanes, where the pyridine ring is incorporated into a larger macrocyclic framework. mdpi.com

The following table illustrates the variety of substituted pyridine derivatives that can be synthesized from this compound through reactions with different nucleophiles.

| Nucleophile | Resulting Functional Group | Class of Substituted Pyridine |

| Cyanide (e.g., KCN) | -CH₂CN | Pyridineacetonitrile |

| Alkoxides (e.g., NaOR) | -CH₂OR | Alkoxymethylpyridine |

| Amines (e.g., RNH₂) | -CH₂NHR | Aminomethylpyridine |

| Thiols (e.g., RSH) | -CH₂SR | Thioether |

Construction of Quinazoline (B50416) and Quinoline (B57606) Systems as Synthetic Targets

While direct, single-step syntheses of simple quinazoline or quinoline rings from this compound are not extensively reported, its bifunctional nature makes it a valuable precursor for constructing more complex molecules that incorporate these heterocyclic systems. The two reactive chloromethyl groups can be used to link different molecular fragments, which can then be further manipulated to form the desired quinazoline or quinoline ring system through subsequent cyclization reactions.

For example, this compound can react with two equivalents of a suitable amino-substituted aromatic compound. The resulting intermediate, now bearing two substituted aniline (B41778) moieties, can then undergo an intramolecular cyclization to form a bis-quinazoline or a related complex heterocyclic system.

Pathways to Trifluoromethylpyridine Derivatives for Chemical Synthesis

Trifluoromethylpyridine (TFMP) derivatives are crucial components in many modern agrochemicals due to the unique properties conferred by the trifluoromethyl group. jst.go.jp While not a direct precursor to all TFMPs, chloromethylpyridines are key intermediates in their synthesis. The chloromethyl groups can be converted to trichloromethyl groups, which are then fluorinated to yield the desired trifluoromethyl groups.

A common synthetic route involves the chlorination of a (chloromethyl)pyridine derivative to afford a (trichloromethyl)pyridine intermediate. This intermediate then undergoes a halogen exchange reaction, typically using hydrogen fluoride (B91410) (HF) or other fluorinating agents, to produce the corresponding (trifluoromethyl)pyridine. jst.go.jprsc.org For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2-chloro-5-(trifluoromethyl)pyridine, a key building block for several herbicides and insecticides. jst.go.jprsc.org This methodology highlights a potential pathway for converting this compound into 3,5-Bis(trifluoromethyl)pyridine, a valuable, albeit less common, TFMP derivative.

Precursor for Complex Chemical Entities

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a precursor for more complex and biologically active molecules.

Intermediates for Agrochemical Precursors

The pyridine ring is a common scaffold in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov The ability to introduce various functional groups onto the pyridine ring via the chloromethyl handles of this compound makes it a valuable intermediate in the synthesis of these agrochemical precursors.

As discussed previously, the conversion of chloromethyl groups to trifluoromethyl groups is a prime example of its application in this sector. Many commercial pesticides contain the trifluoromethylpyridine moiety. jst.go.jpnih.gov The synthesis of these compounds often starts from chloromethylated pyridines, underscoring the importance of compounds like this compound in the agrochemical industry.

The following table provides examples of agrochemical classes that utilize pyridine-based precursors.

| Agrochemical Class | Example of Active Ingredient | Role of Pyridine Moiety |

| Herbicides | Fluazifop-p-butyl | Core structural component |

| Insecticides | Imidacloprid | Essential for biological activity |

| Fungicides | Boscalid | Key part of the pharmacophore |

Synthetic Routes to Diverse Pharmaceutical Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The ability of this compound to act as a linker or be elaborated into more complex structures makes it a useful tool in the synthesis of novel pharmaceutical scaffolds.

The two reactive chloromethyl groups can be used to construct macrocyclic compounds that can act as hosts for guest molecules or as ligands for metal ions in medicinal applications. Furthermore, nucleophilic substitution with various amines, alcohols, and thiols can lead to the generation of libraries of compounds for high-throughput screening in drug discovery programs. For instance, reaction with diamines can lead to the formation of cyclic or acyclic polyamine structures, which are known to interact with biological targets such as DNA and RNA.

Modular Synthesis of Complex Molecular Architectures

This compound stands out as a pivotal building block in the modular synthesis of intricate molecular architectures. Its utility stems from the presence of two highly reactive chloromethyl groups positioned symmetrically on the pyridine ring. These groups function as potent electrophilic sites, readily undergoing nucleophilic substitution reactions. This bifunctional nature allows for controlled, stepwise construction of larger molecules, where the pyridine core acts as a rigid, geometrically defined connecting unit. The C2v symmetry of the 3,5-disubstituted pyridine core imparts specific directional vectors to the growing structure, making it an invaluable component for creating complex, well-defined three-dimensional entities.

Pyridinophanes are a class of cyclophanes where a pyridine ring is bridged by a chain of atoms. These structures are of significant interest due to their unique conformational properties, host-guest chemistry potential, and their role as ligands in coordination chemistry. The synthesis of 2.2pyridinophane specifically highlights the utility of this compound as a precursor.

In a key synthetic approach, the formation of the pyridinophane framework is achieved through a cyclodimerization reaction. Research has demonstrated that the treatment of this compound with a reducing agent like sodium can induce the formation of the 2.2pyridinophane ring system, albeit in low yields (~2%). chimia.ch This reaction proceeds via the formation of a reactive intermediate, leading to the coupling of two pyridine units through ethylene (B1197577) bridges.

The general and more versatile method for assembling such bridged systems involves the cyclocondensation of this compound with a difunctional nucleophile. This strategy allows for the incorporation of various linker units between two pyridine rings. For instance, reaction with a dithiol under high-dilution conditions would yield a dithian.npyridinophane. The choice of the linking nucleophile (e.g., diamine, dithiol, or diol) and the length of the alkyl chain in the linker allows for precise control over the size and properties of the resulting cavity within the pyridinophane. The meta-substitution pattern of the starting material dictates that the bridges connect to the 3 and 5 positions, resulting in a specific, strained geometry where the pyridine rings are held in a face-to-face or offset arrangement.

| Precursor | Reagent/Linker | Resulting Pyridinophane | Reaction Type |

|---|---|---|---|

| This compound | Sodium | 2.2Pyridinophane | Reductive Coupling |

| This compound | HS-(CH₂)ₙ-SH (e.g., 1,3-Propanedithiol) | Dithian.npyridinophane | Cyclocondensation |

| This compound | H₂N-(CH₂)ₙ-NH₂ (e.g., 1,4-Diaminobutane) | Diazan.npyridinophane | Cyclocondensation |

The same reactivity that enables the synthesis of pyridinophanes makes this compound a suitable component for constructing even larger macrocycles and complex three-dimensional cage compounds. These syntheses rely on the principles of supramolecular chemistry and covalent assembly, where the final structure is dictated by the geometry of the building blocks.

Macrocycles: The formation of larger macrocycles can be achieved through higher-order condensation reactions. For example, a [2+2] cyclocondensation involves the reaction of two molecules of this compound with two molecules of a linear difunctional linker. This approach is common in the synthesis of tetrameric macrocycles from similar building blocks like 1H-3,5-bis(chloromethyl)pyrazole, which reacts with primary amines to form symmetrical tetrapyrazolic macrocycles. mdpi.com Applying this principle, reacting this compound with a linker like p-phenylenediamine (B122844) under high-dilution conditions would be expected to yield a large, box-like macrocycle where the pyridine rings occupy the corners. The stoichiometry and reaction conditions are critical to favor the formation of these larger discrete structures over smaller rings or linear polymers.

Cage Compounds: To create cage compounds, which are fully enclosed three-dimensional structures, this compound can be combined with rigid, multi-topic linkers. Cage compounds possess defined internal cavities and are foundational in fields like molecular recognition and encapsulation. irb.hr By reacting this compound with a tripodal nucleophile, such as 1,3,5-tris(mercaptomethyl)benzene, a [2+3] condensation can occur, leading to the formation of a trigonal prismatic cage. In this architecture, the two pyridine rings would form the top and bottom faces of the prism, interconnected by the three dithiolate linkers. The design of these complex molecules is a form of molecular architecture, where the angles and lengths of the building blocks determine the final geometry of the cage. irb.hr

| Pyridine Precursor | Linker Type | Stoichiometry | Resulting Architecture |

|---|---|---|---|

| This compound | Linear Dinucleophile (e.g., 4,4'-Biphenyldithiol) | 2+2 | Rectangular Macrocycle |

| This compound | Trigonal Trinucleophile (e.g., 1,3,5-Tris(mercaptomethyl)benzene) | 2+3 | Trigonal Prismatic Cage |

| This compound | Tetrahedral Tetranucleophile (e.g., Tetrakis(4-mercaptophenyl)methane) | 4+6 | Adamantoid Cage |

Role in Polymer Chemistry and Functional Materials Science

Monomer for Conjugated Polymer Synthesis

The structure of 3,5-Bis(chloromethyl)pyridine, featuring two reactive sites on an aromatic, electron-deficient core, makes it a valuable monomer for creating π-conjugated polymers. These materials are of significant interest for their applications in electronic and optoelectronic devices.

Poly(arylene vinylene)s (PAVs) are a major class of conjugated polymers, and this compound is a suitable precursor for synthesizing pyridine-containing analogues, such as poly(3,5-pyridylene vinylene). Two prominent precursor routes for PAV synthesis are the Gilch and sulfonium (B1226848) salt methods.

The Gilch route involves the polymerization of α,α'-dihalo-p-xylenes with a strong base. researchgate.netugent.be The reaction proceeds through the formation of a p-quinodimethane intermediate, which then undergoes spontaneous self-initiation and polymerization to form the PAV. researchgate.netugent.be The solvent and temperature can be varied to control the molecular weight of the resulting polymer. rsc.org For this compound, this process would yield a conjugated polymer with pyridine (B92270) units integrated directly into the backbone.

The sulfonium salt route is another common method for preparing high-quality PAV films. nycu.edu.tw In this process, the bis(chloromethyl) monomer is reacted to form a soluble polyelectrolyte precursor polymer. This precursor can be processed from solution to cast films, which are then converted to the final conjugated polymer through thermal elimination. This method allows for greater control over the final material's morphology and is widely used for fabricating polymer-based electronic devices. nycu.edu.tw

The incorporation of a pyridine ring into a conjugated polymer backbone significantly alters its electronic and optical properties. rsc.org The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient compared to a benzene (B151609) ring. wikipedia.org This has several important consequences for the resulting polymer:

Increased Electron Affinity : The electron-deficient nature of the pyridine core lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. rsc.orgnih.gov This enhanced electron affinity makes the material a better electron acceptor and facilitates n-type (electron) transport, which is crucial for applications in organic field-effect transistors (OFETs) and polymer solar cells. nih.govresearchgate.net

Modified Optoelectronic Properties : The change in electronic structure affects how the polymer interacts with light. The introduction of pyridine units can alter the polymer's absorption and fluorescence spectra. nih.gov For instance, the energy band gap, which determines the color of light absorbed and emitted, can be tuned by copolymerizing pyridine-containing monomers with other aromatic units. researchgate.net This allows for the design of materials with specific optical properties for use in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The basic lone pair of electrons on the nitrogen atom does not overlap with the aromatic π-system, but it can be protonated, leading to significant changes in fluorescence, a property exploited in chemical sensors. wikipedia.orgnih.gov

Integration into High-Performance Polymeric Materials

Beyond conjugated systems, this compound and its derivatives are used to synthesize robust polymers designed for demanding environments, such as high-temperature fuel cell membranes.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.gov Incorporating pyridine units into the PBI backbone can enhance properties like solubility and proton conductivity. A common method for this is the polycondensation of a pyridine-based dicarboxylic acid with a tetraamine (B13775644) monomer like 3,3′,4,4′-tetraaminobiphenyl in polyphosphoric acid (PPA). benicewiczgroup.com The PPA acts as both the solvent and the polycondensation reagent. benicewiczgroup.com

This approach has been used to synthesize various random copolymers, such as 3,5-pyridine-r-meta-PBI and 3,5-pyridine-r-para-PBI. benicewiczgroup.comresearchgate.net The ratio of the pyridine monomer to other diacid monomers (like isophthalic or terephthalic acid) can be adjusted to fine-tune the properties of the final copolymer. benicewiczgroup.com The resulting polymer solution in PPA can be directly cast to form membranes, a technique known as the PPA Process. benicewiczgroup.combenicewiczgroup.com

Pyridine-containing PBI copolymer membranes are extensively studied for use as high-temperature proton exchange membranes (PEMs) in fuel cells. researchgate.netmdpi.com The key advantage of the pyridine unit is that its basic nitrogen sites can be doped with phosphoric acid, which facilitates proton transport at temperatures above 100°C. benicewiczgroup.comnih.gov

Proton Conductivity: Research has shown that pyridine-based PBI membranes exhibit high phosphoric acid doping levels, which contributes to excellent proton conductivities, often ranging from 0.1 to 0.2 S/cm at 160°C. benicewiczgroup.comresearchgate.net The incorporation of the pyridine ring provides additional basic sites for acid doping, enhancing the membrane's ability to conduct protons. mdpi.comnih.gov

Mechanical Properties: A significant challenge for PBI membranes is that high acid doping can plasticize the polymer, reducing its mechanical strength. tandfonline.com However, copolymers made with pyridine-based monomers have shown improved mechanical properties. benicewiczgroup.com Studies on 3,5-pyridine-r-para-PBI copolymers demonstrated that membranes with higher polymer content exhibit reduced creep compliance (a measure of deformation under a constant load) at elevated temperatures. benicewiczgroup.comresearchgate.net This enhanced mechanical integrity is critical for the durability of fuel cells. tandfonline.com Long-term fuel cell tests of these copolymer membranes have shown stable performance for thousands of hours at temperatures up to 180°C, with very low voltage degradation rates. benicewiczgroup.comresearchgate.net

Table 1: Performance Characteristics of Pyridine-Containing PBI Copolymer Membranes

| Property | Copolymer System | Value | Temperature (°C) | Reference |

| Proton Conductivity | 3,5-pyridine-r-para-PBI | 0.16 S/cm | 180 | benicewiczgroup.com |

| Proton Conductivity | Pyridine-based PBI | 0.1 - 0.2 S/cm | 160 | benicewiczgroup.com |

| Fuel Cell Voltage | 3,5-pyridine-r-para-PBI | >0.6 V @ 0.2 A/cm² | 180 | benicewiczgroup.comresearchgate.net |

| Voltage Degradation Rate | 3,5-pyridine-r-para-PBI | 5.23 µV/h | 180 | benicewiczgroup.com |

Design of Halomethylated Aromatic Polymers

This compound is a member of the halomethylated aromatic monomer family, which are versatile building blocks for functional polymers. tandfonline.com Halomethylated aromatic polymers can be synthesized through two main strategies: the post-polymerization modification of an existing aromatic polymer or, more directly, the polymerization of halomethyl-containing monomers. tandfonline.com

The use of monomers like this compound falls into the latter category. This approach allows for precise control over the placement and density of the reactive halomethyl groups along the polymer chain. These groups are valuable as they can serve as sites for:

Cross-linking: The chloromethyl groups can react to form covalent bonds between polymer chains, improving the material's mechanical strength, thermal stability, and solvent resistance. dtu.dk

Grafting and Functionalization: The reactive nature of the C-Cl bond allows for further chemical modification. mdpi.com For example, other functional groups can be attached to the polymer backbone via nucleophilic substitution reactions, enabling the design of materials with tailored properties for applications ranging from catalysis to antimicrobial surfaces. tandfonline.commdpi.com

This synthetic versatility makes halomethylated monomers essential in the design of advanced aromatic polymers for a wide array of industrial and technological applications. mdpi.commdpi.com

Computational and Spectroscopic Characterization in Research

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods are indispensable tools for the structural characterization of 3,5-Bis(chloromethyl)pyridine, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its molecular structure.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the chloromethyl groups resonate at characteristic chemical shifts. The symmetry of the 3,5-disubstituted pattern is evident in the spectrum. The proton at the C4 position typically appears as a singlet, while the protons at the C2 and C6 positions also manifest as a singlet due to their chemical equivalence. The methylene (B1212753) protons of the two chloromethyl groups are also equivalent and are expected to produce a single, distinct resonance. Generally, the chloromethyl (–CH₂Cl) protons are anticipated to appear in the range of δ 4.5–5.0 ppm.

The ¹³C NMR spectrum provides further confirmation of the compound's structure by showing distinct signals for each unique carbon atom. The spectrum is expected to show signals for the two equivalent chloromethyl carbons, as well as for the three distinct carbon environments within the pyridine ring (C2/C6, C3/C5, and C4). The carbon atoms of the chloromethyl groups are typically observed at approximately 40–45 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~8.5 (H2, H6) | s |

| ~7.8 (H4) | s | |

| 4.5 - 5.0 (-CH₂Cl) | s | |

| ¹³C | ~150 (C2, C6) | |

| ~138 (C4) | ||

| ~135 (C3, C5) | ||

| 40 - 45 (-CH₂Cl) |

Note: The predicted values are based on general knowledge of similar structures and require experimental verification for precise chemical shifts.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent bonds.

The presence of the pyridine ring is confirmed by characteristic C-H and C=N stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A significant and identifiable feature in the spectrum is the C-Cl stretching vibration from the chloromethyl groups, which is expected to be observed in the range of 650–750 cm⁻¹. The CH₂ bending vibrations (scissoring) of the chloromethyl groups are also anticipated around 1400-1450 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Pyridine Ring) | 1550 - 1600 |

| C=C Stretch (Pyridine Ring) | 1400 - 1500 |

| CH₂ Bend (Scissoring) | 1400 - 1450 |

| C-Cl Stretch | 650 - 750 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇Cl₂N. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated exact mass. The isotopic pattern of the molecular ion peak is also a key diagnostic feature, as the presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios, providing unambiguous evidence for the number of chlorine atoms in the molecule.

Advanced Computational Chemistry Investigations

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. ijcrt.orgnih.gov These theoretical calculations can predict the planarity of the pyridine ring and the orientation of the chloromethyl substituents.

Furthermore, DFT provides a means to analyze the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions and reactivity towards electrophiles and nucleophiles. For a related isomer, 2,6-Bis(chloromethyl)pyridine (B1207206), DFT studies have been performed to determine its stable rotational isomers and vibrational frequencies. sigmaaldrich.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important parameters that provide insights into the kinetic stability and chemical reactivity of a molecule. wuxibiology.comwikipedia.org

For this compound, FMO analysis can be performed using the results from DFT calculations. The HOMO is the orbital that acts as an electron donor, and its energy is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org Computational studies on related pyridine derivatives have utilized FMO analysis to predict their reactivity. sigmaaldrich.com The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO may have significant contributions from the substituents.

Table 3: Computational Parameters from FMO Analysis

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Note: The specific energy values for this compound would be determined through dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework that aligns with Lewis structures of bonds and lone pairs. uni-muenchen.debohrium.com This technique is particularly powerful for quantifying and understanding non-covalent interactions by examining the donor-acceptor relationships between the filled (donor) Lewis-type NBOs and the empty (acceptor) non-Lewis NBOs of interacting molecules. uni-muenchen.deuba.ar

For this compound, NBO analysis would elucidate the nature and magnitude of intermolecular forces that govern its condensed-phase behavior. The primary donor orbitals are the lone pairs on the pyridine nitrogen atom (n(N)) and the chlorine atoms (n(Cl)). The key acceptor orbitals are the antibonding orbitals, particularly the C-Cl antibonding orbitals (σ*(C-Cl)), which are typically low in energy and accessible for interaction.

The analysis involves a second-order perturbation theory approach to estimate the stabilization energy E(2) associated with each donor-acceptor interaction. uni-muenchen.de A larger E(2) value signifies a stronger interaction. In the context of this compound, NBO analysis would quantify interactions such as:

Hydrogen Bonding: Interactions between the nitrogen lone pair (n(N)) as a hydrogen bond acceptor and a hydrogen bond donor from a neighboring molecule.

Halogen Bonding: Interactions where a chlorine atom acts as an electrophilic "halogen bond donor" interacting with a nucleophilic site, such as the nitrogen atom of another pyridine ring.

By calculating the stabilization energies for these interactions, NBO provides a detailed, quantitative picture of the forces dictating the supramolecular assembly.

Table 1: Potential Donor-Acceptor Interactions in this compound for NBO Analysis

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Type of Interaction | Significance |

|---|---|---|---|

| n(N) (Nitrogen Lone Pair) | σ*(C-H) (Aromatic C-H) | Weak Hydrogen Bond | Influences crystal packing |

| n(Cl) (Chlorine Lone Pair) | σ*(C-Cl) | Dipole-Dipole/Dispersion | Contributes to lattice energy |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting chemical reactivity by identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.govresearchgate.net The MEP is mapped onto the molecule's electron density surface using a color spectrum, where red typically indicates the most negative (electron-rich) potential, blue indicates the most positive (electron-poor) potential, and green represents neutral potential. researchgate.netmdpi.com

For this compound, an MEP map would reveal several key reactive features:

Nucleophilic Site: A region of strong negative potential (red or yellow) would be localized around the pyridine nitrogen atom, corresponding to its lone pair of electrons. researchgate.net This site is the primary center for protonation and coordination with Lewis acids.

Electrophilic Sites: Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring and, significantly, around the carbon atoms of the two chloromethyl (-CH₂Cl) groups. The electron-withdrawing nature of the chlorine atoms makes these methylene carbons highly electrophilic and susceptible to attack by nucleophiles, which is the basis for the compound's utility as a bifunctional building block in synthesis.

The MEP map provides a clear, qualitative guide to the molecule's reactivity, directing how it will interact with other reagents. researchgate.netnih.gov

Table 2: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Pyridine Nitrogen Atom | Red/Yellow | Negative | Nucleophilic / Electrophilic Attack Site |

| Chloromethyl Carbon Atoms | Blue/Light Blue | Positive | Electrophilic / Nucleophilic Attack Site |

| Aromatic Hydrogen Atoms | Blue | Positive | Weakly Electrophilic |

Theoretical Calculations on Reaction Mechanisms and Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the detailed mechanisms and energy landscapes of chemical reactions. sumitomo-chem.co.jp These methods allow for the mapping of the potential energy surface that connects reactants to products, providing critical insights into reaction feasibility and selectivity. rsc.org

For a molecule like this compound, which is primarily used as a synthetic intermediate, theoretical calculations can be employed to study its characteristic reactions, such as nucleophilic substitutions at the chloromethyl groups. Key aspects that can be elucidated include:

Reaction Pathways: Computational modeling can compare different possible mechanisms, for instance, a concerted (Sₙ2) versus a stepwise (Sₙ1) substitution at the chloromethyl carbons.

Transition State (TS) Analysis: The geometry and energy of the transition state for a given reaction step can be calculated. The energy of the TS relative to the reactants determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate. sumitomo-chem.co.jp

These calculations provide a quantitative understanding of the molecule's reactivity, guiding the design of synthetic routes and the prediction of reaction outcomes under various conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. wikipedia.org

The data obtained from such an analysis are comprehensive and form the benchmark against which computational models are validated.

Table 4: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal Data | |

| Chemical Formula | C₇H₇Cl₂N |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group describing the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Data Collection & Refinement | |

| Radiation | The type of X-ray radiation used (e.g., Mo Kα, Cu Kα). |

| Temperature | The temperature at which the diffraction data were collected. |

| R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental diffraction data. |

| Structural Parameters | |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles formed by three connected atoms. |

Future Research Directions and Unexplored Avenues for 3,5 Bis Chloromethyl Pyridine

The utility of 3,5-bis(chloromethyl)pyridine as a versatile chemical intermediate is well-established. However, its full potential remains to be unlocked. The following sections outline key areas of future research that could significantly expand its applications in science and technology.

常见问题

Q. What are the optimal synthetic routes for 3,5-Bis(chloromethyl)pyridine, and how do reaction conditions influence yield?